
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H5BrClN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with bromine and hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Oxidation: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-amine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine
- 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the phenyl ring enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1269291-97-5 |
|---|---|
Molekularformel |
C10H5BrClN3 |
Molekulargewicht |
282.52 g/mol |
IUPAC-Name |
5-bromo-1-(3-chlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-3-1-2-8(12)4-9/h1-4,6H |
InChI-Schlüssel |
QRLYSVJCOHITPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



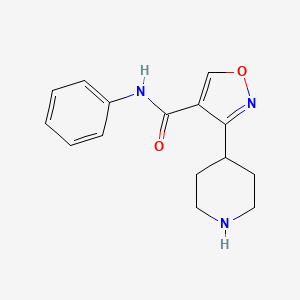


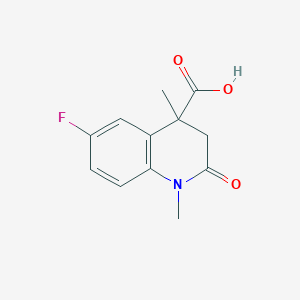
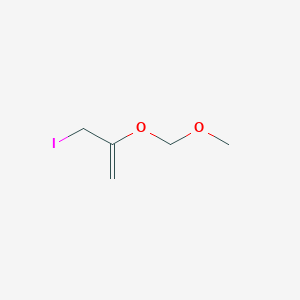

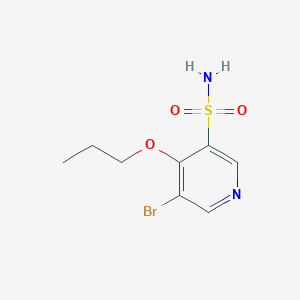
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)

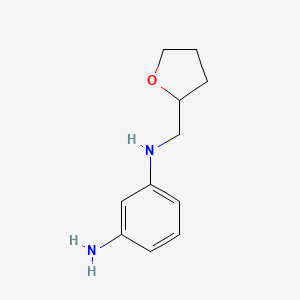
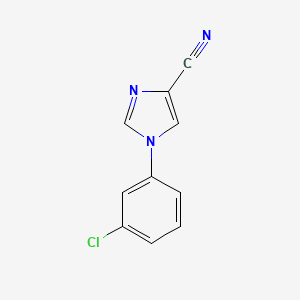
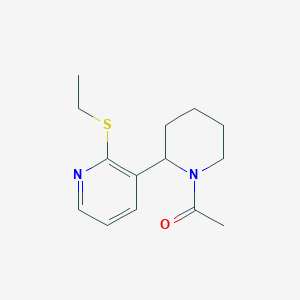
![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
